molecular formula C9H7F3OS B071313 2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE CAS No. 192862-13-8

2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE

Cat. No.: B071313
CAS No.: 192862-13-8
M. Wt: 220.21 g/mol
InChI Key: OTPLZJAOPLHCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE is an organic compound characterized by the presence of fluorine and sulfur atoms This compound is of interest due to its unique chemical structure, which includes a difluoroethanone backbone and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with difluoromethylthiol in the presence of a base to form the corresponding difluoromethylthio derivative. This intermediate is then subjected to oxidation to yield the final product, this compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper salts.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes are optimized for large-scale synthesis, incorporating advanced techniques such as microwave-assisted reactions and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2,2-difluoro-1-(4-chlorophenyl)-2-(methylthio)-(9CI)
  • Ethanone, 2,2-difluoro-1-(4-bromophenyl)-2-(methylthio)-(9CI)
  • Ethanone, 2,2-difluoro-1-(4-methylphenyl)-2-(methylthio)-(9CI)

Uniqueness

2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE is unique due to the presence of both fluorine and sulfur atoms, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfur atom contributes to its potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

192862-13-8

Molecular Formula

C9H7F3OS

Molecular Weight

220.21 g/mol

IUPAC Name

2,2-difluoro-1-(4-fluorophenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C9H7F3OS/c1-14-9(11,12)8(13)6-2-4-7(10)5-3-6/h2-5H,1H3

InChI Key

OTPLZJAOPLHCND-UHFFFAOYSA-N

SMILES

CSC(C(=O)C1=CC=C(C=C1)F)(F)F

Canonical SMILES

CSC(C(=O)C1=CC=C(C=C1)F)(F)F

Synonyms

Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)- (9CI)

Origin of Product

United States

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